potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide
Description
Potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide is a boron-containing organometallic compound with a pyrimidine backbone functionalized by two methyl groups and two ketone oxygen atoms. This structure confers unique electronic properties due to the electron-withdrawing effects of the dioxo and trifluoroborate groups, making it a stable borate salt. Such compounds are typically synthesized via nucleophilic substitution or transmetalation reactions, often involving protection/deprotection strategies for sensitive functional groups (e.g., silylation as described in ). While direct structural data for this compound are absent in the provided evidence, analogous potassium trifluoroborate salts (e.g., pyridinyl or pyrazolyl derivatives) are validated using crystallographic tools like SHELX and Mercury, ensuring precise structural characterization.
Properties
Molecular Formula |
C6H8BF3KN2O2+ |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H8BF3N2O2.K/c1-11-3-4(7(8,9)10)5(13)12(2)6(11)14;/h3-4H,1-2H3;/q;+1 |
InChI Key |
HQOZYEZGWBXSNZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1C=[N+](C(=O)N(C1=O)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyluracil-5-trifluoroborate potassium salt typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethyluracil as the starting material.
Trifluoroborate Introduction: The trifluoroborate group is introduced at the 5-position of the uracil ring through a reaction with a suitable boron reagent, such as potassium trifluoroborate.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1,3-dimethyluracil-5-trifluoroborate potassium salt are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyluracil-5-trifluoroborate potassium salt can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the trifluoroborate group with an aryl halide .
Scientific Research Applications
1,3-Dimethyluracil-5-trifluoroborate potassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyluracil-5-trifluoroborate potassium salt involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive and can form stable bonds with other molecules. This reactivity makes it useful in coupling reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Potassium Trifluoroborate Derivatives
Key Observations :
Table 2: Reactivity and Use Cases
Key Findings :
- The target compound’s dioxo groups may hinder participation in cross-coupling reactions compared to chloro-substituted analogs, which are widely used in C–C bond formation.
- Pyridine and pyrazole derivatives exhibit broader utility in medicinal chemistry due to tunable pharmacokinetic properties.
Physical and Spectroscopic Data
While experimental data for the target compound are unavailable, trends from similar compounds suggest:
- Melting Point : Likely >200°C (common for potassium trifluoroborates).
- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water due to the hydrophobic trifluoroborate moiety.
- Spectroscopy : IR would show B–F stretches near 1400 cm⁻¹; ¹⁹F NMR signals for BF₃⁻ appear at δ −135 to −145 ppm.
Biological Activity
Potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on a review of available literature.
Chemical Structure and Properties
The compound features a pyrimidine ring system with a trifluoroborane moiety, contributing to its unique reactivity and biological interactions. The structural formula can be represented as follows:
This structure is characterized by the presence of a dimethyl group and dioxo functional groups, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been shown to possess antibacterial and antifungal properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant pathogens .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Analogous pyrimidine derivatives have been reported to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related compounds have shown that they can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
Potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide may act as an inhibitor of specific enzymes involved in metabolic pathways. Research has highlighted the potential of pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition can lead to the disruption of nucleotide synthesis, making it a target for developing anticancer and antimicrobial agents.
Case Study 1: Antibacterial Efficacy
A study examined the antibacterial effects of various pyrimidine derivatives against E. coli. Potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide was tested alongside other compounds in a series of minimum inhibitory concentration (MIC) assays. The results indicated that this compound exhibited notable antibacterial activity with an MIC value comparable to standard antibiotics .
Case Study 2: Antitumor Activity
In another investigation, the antitumor effects of potassium (1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide were assessed using human cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells following treatment with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
